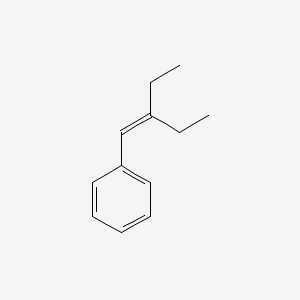
(2-Ethylbut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C₁₂H₁₆ It is a derivative of benzene, where the benzene ring is substituted with a (2-ethylbut-1-en-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylbut-1-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction can be represented as follows:
Benzene+(2-Ethylbut-1-en-1-yl) chloride→this compound
This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes, such as using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods offer advantages in terms of selectivity, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylbut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bond in the (2-ethylbut-1-en-1-yl) group to a single bond, forming (2-ethylbutyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include (2-ethylbut-1-en-1-yl)benzyl alcohol, (2-ethylbut-1-en-1-yl)benzaldehyde, or (2-ethylbut-1-en-1-yl)benzoic acid.
Reduction: (2-Ethylbutyl)benzene.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
(2-Ethylbut-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethylbut-1-en-1-yl)benzene in chemical reactions typically involves the interaction of the benzene ring and the (2-ethylbut-1-en-1-yl) group with various reagents. The benzene ring can undergo electrophilic aromatic substitution, while the (2-ethylbut-1-en-1-yl) group can participate in addition or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- (2-Propylbut-1-en-1-yl)benzene
- (2-Methylbut-1-en-1-yl)benzene
- (2-Butylbut-1-en-1-yl)benzene
Comparison: (2-Ethylbut-1-en-1-yl)benzene is unique due to the presence of the (2-ethylbut-1-en-1-yl) group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, boiling points, and solubility characteristics. These differences can be attributed to the varying alkyl substituents on the benzene ring, which influence the overall behavior of the molecule in chemical reactions and applications.
Properties
IUPAC Name |
2-ethylbut-1-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYLRWHHCWVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)
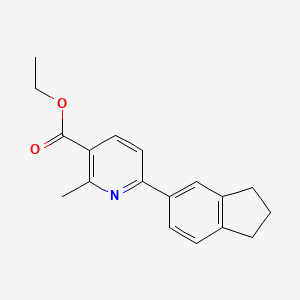
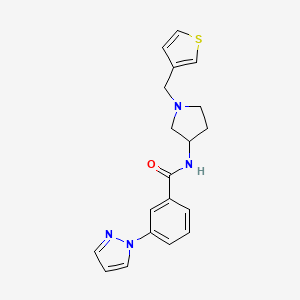
![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)
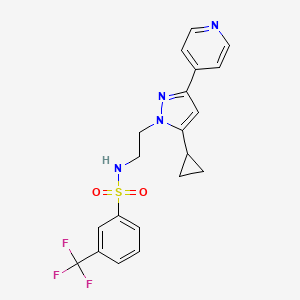

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)
![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)
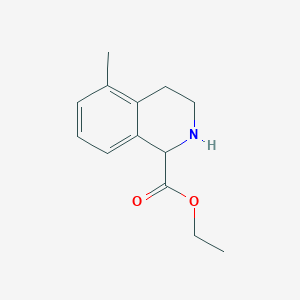
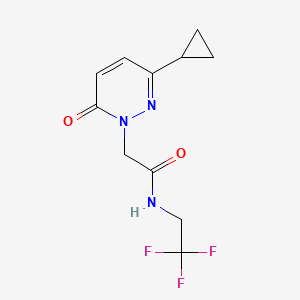

![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)

